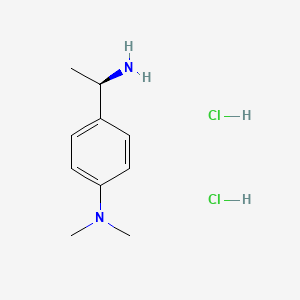

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Descripción general

Descripción

-(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride (also known as N,N-Dimethylaniline-4-ethyl-1-aminoethyl chloride hydrochloride) is a compound used in various scientific research applications. It is a chiral compound composed of an aniline ring, a methyl group and an ethyl group. It is used as a reagent in organic synthesis and as a building block in the preparation of more complex compounds. Additionally, it is used in the synthesis of pharmaceuticals and other drugs. This compound has a wide range of applications and is a valuable tool for scientists and researchers.

Aplicaciones Científicas De Investigación

Biocatalysis and ω-Transaminases

Overview

®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride (abbreviated as “R-DEA”) is a compound with interesting properties, particularly in the context of biocatalysis. One notable class of enzymes that can utilize R-DEA is the ω-transaminases (ωTAs). These enzymes play a crucial role in stereospecific transformations and have a broad substrate range.

Applications

- Chiral Amine Synthesis::

- R-DEA can serve as a substrate for ωTAs, leading to the production of chiral amines. These enzymes catalyze the interchange of amino and keto groups using pyridoxal-5′-phosphate (PLP) as a coenzyme . The resulting chiral amines find applications in pharmaceutical synthesis, where optically pure amines are desired.

- For example, ωTAs can be employed in the kinetic resolution and stereoselective synthesis of chiral amines, including those used in drug development .

- R-DEA is a key intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride. By asymmetric reduction of 1-acetonaphthone, ωTAs can convert R-DEA into ®-(+)-1-(1-naphthyl)ethylamine, an essential building block for cinacalcet hydrochloride .

Asymmetric Synthesis of α-Chiral Primary Amines

Overview

The direct catalytic asymmetric synthesis of α-chiral primary amines is an important field in synthetic and medicinal chemistry. R-DEA can contribute to this area due to its chiral nature.

Applications

- Construction of Molecular Complexities:

- R-DEA can be used as a starting material for the synthesis of α-chiral primary amines. Catalytic methods that incorporate R-DEA enable the construction of complex molecules with high stereocontrol .

Mecanismo De Acción

Target of Action

The primary target of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is ω-transaminase . This enzyme plays a crucial role in the synthesis of key chiral intermediates for various drugs .

Mode of Action

The compound interacts with its target, ω-transaminase, through a process known as asymmetric reduction . This interaction results in the production of a key chiral intermediate, ®-(+)-1-(1-naphthyl)ethylamine . The catalytic efficiency of this process can be improved through certain mutations in the ω-transaminase enzyme .

Biochemical Pathways

The compound affects the asymmetric synthesis pathway . This pathway is responsible for the production of chiral amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .

Result of Action

The action of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride results in the production of ®-(+)-1-(1-naphthyl)ethylamine . This chiral intermediate is crucial for the synthesis of the calcimimetic drug cinacalcet hydrochloride .

Propiedades

IUPAC Name |

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBUIGUNHZFKY-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride | |

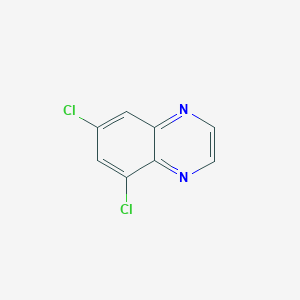

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)

![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)